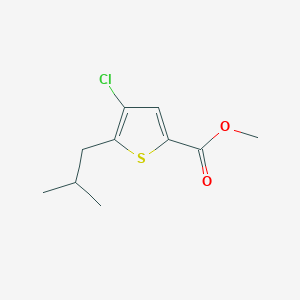
phosphorous acid;2,2,2-trichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid;2,2,2-trichloroethanol is a compound that combines the properties of phosphorous acid and 2,2,2-trichloroethanol. Phosphorous acid is a diprotic acid with the formula H₃PO₃, known for its reducing properties and use in various chemical reactions. 2,2,2-Trichloroethanol, with the formula C₂H₃Cl₃O, is a clear, flammable liquid often used as a sedative hypnotic and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Phosphorous Acid: : Phosphorous acid can be prepared by hydrolysis of phosphorus trichloride (PCl₃) with water: [ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ] This reaction is typically carried out under controlled conditions to manage the release of hydrochloric acid.
-
2,2,2-Trichloroethanol: : This compound can be synthesized by the reduction of chloral hydrate using zinc and hydrochloric acid: [ \text{CCl}_3\text{CH(OH)}_2 + \text{Zn} + 2\text{HCl} \rightarrow \text{CCl}_3\text{CH}_2\text{OH} + \text{ZnCl}_2 + \text{H}_2\text{O} ] The reaction is typically performed at room temperature with stirring to ensure complete reduction.
Industrial Production Methods
Industrial production of phosphorous acid involves the controlled hydrolysis of phosphorus trichloride, while 2,2,2-trichloroethanol is produced by the reduction of chloral hydrate on a larger scale using similar methods as described above.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Phosphorous acid can be oxidized to phosphoric acid (H₃PO₄) using oxidizing agents like hydrogen peroxide.
Reduction: 2,2,2-Trichloroethanol can be reduced to 2,2,2-trichloroethane using strong reducing agents.
Substitution: Both compounds can undergo substitution reactions. For example, 2,2,2-trichloroethanol can react with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
Phosphoric Acid: From the oxidation of phosphorous acid.
2,2,2-Trichloroethane: From the reduction of 2,2,2-trichloroethanol.
Various Derivatives: From substitution reactions involving 2,2,2-trichloroethanol.
Scientific Research Applications
Phosphorous acid;2,2,2-trichloroethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protecting groups for carboxylic acids.
Biology: Employed in the preparation of fluorescent detection of proteins in polyacrylamide gels.
Medicine: Historically used as a sedative hypnotic, though its use has declined due to the availability of safer alternatives.
Industry: Utilized in the synthesis of various chemical intermediates and as a reducing agent in different industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethanol involves its metabolism to trichloroacetic acid and trichloroethanol, which exert sedative effects by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. Phosphorous acid acts as a reducing agent, donating electrons in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A solvent with similar chemical properties but different applications.
Tribromoethanol: Another halogenated alcohol with sedative properties.
Triclofos: A prodrug that is metabolized to 2,2,2-trichloroethanol.
Uniqueness
Phosphorous acid;2,2,2-trichloroethanol is unique due to its dual functionality, combining the reducing properties of phosphorous acid with the sedative and synthetic utility of 2,2,2-trichloroethanol. This combination allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
1069-93-8 |
|---|---|
Molecular Formula |
C6H12Cl9O6P |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
phosphorous acid;2,2,2-trichloroethanol |
InChI |
InChI=1S/3C2H3Cl3O.H3O3P/c3*3-2(4,5)1-6;1-4(2)3/h3*6H,1H2;1-3H |
InChI Key |
AFASDLRLADDQIA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O.C(C(Cl)(Cl)Cl)O.C(C(Cl)(Cl)Cl)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)
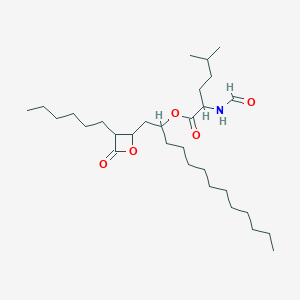
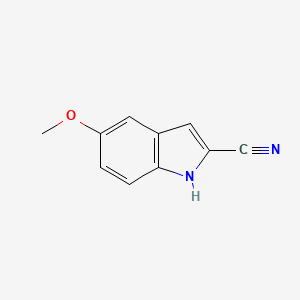
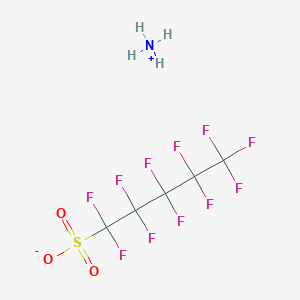



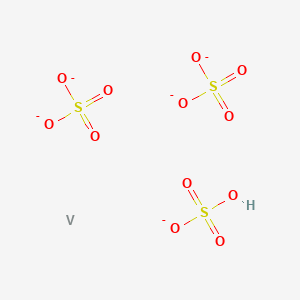

![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)

